molecular formula C24H24N2O7 B1674971 LMP744 CAS No. 308246-52-8

LMP744

Katalognummer: B1674971
CAS-Nummer: 308246-52-8
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: QCSDJDQOJBQTDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the indenoisoquinoline core, followed by the introduction of the dioxolo and dimethoxy groups, and finally the attachment of the hydroxyethylamino propyl side chain. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory properties.

    Industry: It might be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione depends on its specific interactions with molecular targets. These could include binding to specific enzymes or receptors, disrupting cellular processes, or altering gene expression. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione include other indenoisoquinoline derivatives, as well as compounds with similar functional groups, such as:

Uniqueness

What sets 6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione apart is its unique combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other compounds.

Biologische Aktivität

LMP744, a member of the indenoisoquinoline class of compounds, has garnered attention due to its potent biological activity as a topoisomerase I (TOP1) inhibitor. This article synthesizes findings from multiple studies, focusing on its efficacy, mechanisms of action, and clinical implications.

Overview of this compound

This compound (MJ-III-65, NSC 706744) is an indenoisoquinoline derivative that has shown significant antitumor activity in preclinical and clinical settings. Its mechanism revolves around the inhibition of TOP1, an enzyme crucial for DNA replication and transcription. By stabilizing the TOP1-DNA cleavage complex, this compound induces DNA damage leading to apoptosis in cancer cells.

This compound operates primarily through the following mechanisms:

  • TOP1 Inhibition : this compound traps TOP1 cleavage complexes, preventing the re-ligation of DNA strands which leads to cytotoxic DNA breaks.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in various cancer cell lines, particularly those deficient in homologous recombination repair pathways.
  • SLFN11 Expression Correlation : Studies have shown a correlation between SLFN11 expression and sensitivity to this compound, suggesting that SLFN11 may serve as a predictive biomarker for response to indenoisoquinolines .

Preclinical Findings

In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects across various cancer cell lines. The compound has been tested against 712 cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database, revealing significant activity particularly in cells with deficiencies in BRCA1, BRCA2, and PALB2 genes .

Efficacy Data

The following table summarizes key findings regarding the efficacy of this compound compared to other indenoisoquinolines:

CompoundIC50 (nM) HRD CellsIC50 (nM) WT CellsEfficacy in Canine Lymphoma
LMP4001545Moderate
LMP776518Moderate
This compound 7 40 High (13/19 responses)
  • Note : HRD refers to homologous recombination deficiency; WT refers to wild-type cells.

Clinical Trials

This compound has progressed into phase I clinical trials following promising results in canine lymphoma models. A notable trial involved 84 dogs with naturally occurring lymphomas, where this compound demonstrated superior efficacy compared to other tested compounds (LMP400 and LMP776). The maximal tolerated dose (MTD) for this compound was established at 100 mg/m² without significant bone marrow toxicity .

Phase I Study Highlights

  • Objective : To evaluate safety, tolerability, pharmacokinetics, and antitumor activity.
  • Results : Significant tumor accumulation was observed with minimal side effects. Induction of γH2AX foci confirmed target engagement in tumors .

Case Studies

In a comparative oncology program involving canine patients, this compound was associated with sustained tumor responses and minimal adverse effects. The study highlighted that low doses could achieve significant antitumor effects without the dose-limiting neutropenia seen with other agents like LMP400 .

Eigenschaften

IUPAC Name

20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22/h8-11,25,27H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSDJDQOJBQTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327954
Record name NCI60_037977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308246-52-8
Record name LMP-744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308246528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC706743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NCI60_037977
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LMP-744
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BY7HQV0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LMP744
Reactant of Route 2
Reactant of Route 2
LMP744
Reactant of Route 3
Reactant of Route 3
LMP744
Reactant of Route 4
Reactant of Route 4
LMP744
Reactant of Route 5
Reactant of Route 5
LMP744
Reactant of Route 6
Reactant of Route 6
LMP744

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.